N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Significance of Benzothiazole (B30560) and Benzamide (B126) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their ring, are fundamental to drug discovery. researchgate.net Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. nih.gov
Benzothiazole , a fused bicyclic system consisting of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged" scaffold in medicinal chemistry. researchgate.netjchemrev.com Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. jchemrev.comnih.govpcbiochemres.comjchemrev.com The versatility of the benzothiazole ring allows for substitutions at various positions, which can modulate its biological effects. nih.gov For example, the drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis. mdpi.com Another derivative, Frentizole, has shown antiviral and immunosuppressant properties. mdpi.com
The benzamide moiety is also a critical component in many pharmaceuticals. The amide bond is prevalent in pharmaceutical intermediates and biochemical substances. nih.gov It is estimated that approximately a quarter of all marketed drugs contain at least one amide functional group. mdpi.com This group can form crucial hydrogen bonds with biological targets like enzymes and receptors, which is a key aspect of drug-receptor interactions and a cornerstone of drug discovery. mdpi.com The combination of a benzothiazole ring with a benzamide linker creates a molecular architecture with significant potential for diverse biological activities. nih.gov
Contextualizing N-(6-methoxybenzo[d]thiazol-2-yl)benzamide within Privileged Heterocyclic Systems
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net These scaffolds provide a versatile template for developing new therapeutic agents. Heterocyclic systems are often considered privileged structures due to their structural diversity and ability to engage in various interactions with proteins and enzymes. mdpi.com
This compound is built upon the benzothiazole scaffold, which is a well-established privileged system. researchgate.net The fusion of different heterocyclic moieties with known pharmacophores is a critical strategy for generating potent drug candidates. researchgate.net In this molecule, the privileged benzothiazole core is functionalized with a benzamide group, a linkage known for its robust presence in clinically successful drugs. mdpi.com The methoxy (B1213986) group (-OCH3) at the 6-position of the benzothiazole ring can further influence the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its interaction with specific biological targets.
Research Landscape and Emerging Directions for this compound and Related Benzothiazole-Benzamide Derivatives
While specific research on this compound is not extensively detailed in publicly available literature, the broader class of benzothiazole-benzamide derivatives is an active area of investigation. Researchers are exploring various substitutions on both the benzothiazole and benzamide rings to discover compounds with novel or enhanced biological activities.
Recent studies on related structures have shown promising results in several therapeutic areas:
Antiproliferative and Antioxidant Activity: A study on nitro and amino-substituted benzothiazole-2-carboxamides revealed their potential as antioxidants and antiproliferative agents. nih.gov
Glucokinase Activation: Certain N-benzothiazol-2-yl benzamide derivatives have been synthesized and evaluated as allosteric activators of human glucokinase, a target for type 2 diabetes treatment. japsonline.com
Urease Inhibition: N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives, which are structurally similar, have shown significant urease inhibition activity, with some compounds being more active than the standard inhibitor. researchgate.net
Hemostatic Agents: A series of benzothiazole amide derivatives were synthesized and evaluated for their hemostatic activities, with one compound identified as a potential lead for developing new hemostatic drugs. nih.gov
Antimicrobial Activity: Various research efforts have focused on synthesizing benzothiazole derivatives, including those with amide linkages, as potent antibacterial and antifungal agents. scholarsresearchlibrary.comresearchgate.net
The synthesis of these derivatives often involves the reaction between a substituted 2-aminobenzothiazole (B30445) and a corresponding benzoyl chloride or benzoic acid. nih.govmdpi.com Computational and molecular docking studies are frequently employed to understand the structure-activity relationships and the binding interactions of these compounds with their biological targets. japsonline.comresearchgate.net Emerging research continues to explore the vast chemical space of benzothiazole-benzamide derivatives for new therapeutic applications.
Research Data on Benzothiazole-Benzamide Derivatives
The following table summarizes findings on various benzothiazole-benzamide derivatives from recent research, highlighting the diverse biological activities being explored for this class of compounds.
| Compound Name/Class | Key Findings | Potential Application |
| N-benzothiazol-2-yl benzamide analogs | Certain derivatives strongly increased the catalytic action of glucokinase (GK) in vitro. japsonline.com | Type 2 Diabetes |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | All tested compounds were found to be more active than the standard for urease inhibition. researchgate.net | Urease-related diseases |
| Benzothiazole amide derivatives | One derivative (Q2) was identified as a competitive thrombin activator with good hemostatic activity. nih.gov | Hemostatic Agent |
| Nitro and Amino Substituted Benzothiazole-2-carboxamides | Investigated for antioxidative potency and antiproliferative activity. nih.gov | Antioxidant/Anticancer |
| 2-Amino-N-(7-substituted Benzo[d]thiazol-2yl) benzamide | Compounds showed significant antimicrobial activity against various bacterial and fungal strains. scholarsresearchlibrary.com | Antimicrobial Agent |
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVAKZKECLPQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 6 Methoxybenzo D Thiazol 2 Yl Benzamide and Analogues
Convergent and Divergent Synthesis Strategies
Convergent and divergent strategies are employed to create libraries of functionalized benzothiazole-benzamides. In a convergent approach, the benzothiazole (B30560) and benzoyl moieties are synthesized or modified separately before being joined in a final step. A divergent approach involves creating a common core structure which is then subjected to various reactions to introduce diversity.
The most direct and widely used method for constructing the N-(benzothiazol-2-yl)benzamide scaffold is the nucleophilic acyl substitution reaction. rsc.orgnih.gov This reaction typically involves the coupling of a 2-aminobenzothiazole (B30445) derivative with an activated carboxylic acid, most commonly an acyl chloride. nih.gov The nitrogen atom of the 2-amino group on the benzothiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the thermodynamically stable amide bond and the elimination of hydrochloric acid. byjus.com
The general scheme for this synthesis is the reaction between 2-aminobenzothiazole and a substituted benzoyl chloride. japsonline.com For the title compound, 6-methoxy-2-aminobenzothiazole serves as the nucleophile, and benzoyl chloride is the acylating agent. The reaction is often performed in an inert solvent like dichloromethane (B109758) at controlled temperatures, typically between 0–5 °C, and may use a mild base such as sodium bicarbonate to neutralize the HCl byproduct. nih.gov
Table 1: Examples of Nucleophilic Acyl Substitution for Benzothiazole-Benzamide Synthesis This table is interactive. You can sort and filter the data.
| 2-Aminobenzothiazole Reactant | Acylating Agent | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Cinnamic acid chloride | NaHCO₃ / CH₂Cl₂ | N-(Benzothiazol-2-yl)cinnamamide | Not specified |
| 2-Aminobenzothiazole | Substituted Cinnamic acid chlorides (q1-q9) | NaHCO₃ / CH₂Cl₂ | Substituted N-(Benzothiazol-2-yl)cinnamamides (Q1-Q9) | Not specified |
| 2-Aminobenzothiazole | 3-(N-butylsulfamoyl)benzoyl chloride | Reflux | N-(Benzothiazol-2-yl)-3-(N-butylsulfamoyl)benzamide | Good |
| 2-Aminobenzothiazole | 3-(N-(4-bromophenyl)sulfamoyl)benzoyl chloride | Reflux | N-(Benzothiazol-2-yl)-3-(N-(4-bromophenyl)sulfamoyl)benzamide | Good |
Data compiled from multiple sources. nih.govjapsonline.com
The synthesis of more complex or highly functionalized N-(benzothiazol-2-yl)benzamide analogues often requires multi-step reaction sequences. libretexts.org These strategies allow for the introduction of diverse functional groups onto either the benzothiazole or the benzoyl portion of the molecule prior to the final amide bond formation.
One such multi-step approach involves the initial functionalization of a starting benzoic acid. For instance, benzoic acid can undergo chlorosulfonation to produce 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with various amines to generate a library of sulfonamides. The carboxylic acid group of these sulfonamides is subsequently converted to an acyl chloride using a reagent like thionyl chloride. In the final step, these functionalized acyl chlorides are reacted with 2-aminobenzothiazole to yield the desired N-benzothiazol-2-yl benzamide (B126) analogues bearing a sulfonamide group. japsonline.com
Another strategy involves modifications to the benzothiazole core itself. For example, a synthesis can begin with 6-nitro-2-aminobenzothiazole. The 2-amino group can be protected, followed by the chemical reduction of the nitro group at the 6-position to an amino group. This newly formed amino group can then be functionalized through reactions like acylation or sulfonylation. Finally, deprotection of the 2-amino group and subsequent acylation with a benzoyl chloride derivative completes the synthesis. nih.gov
The Schotten-Baumann reaction provides a robust method for synthesizing amides from amines and acyl chlorides under specific biphasic conditions. wikipedia.orglscollege.ac.in The classic protocol utilizes a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction. byjus.comorganic-chemistry.org This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the amide product. byjus.com
In the context of synthesizing N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, modified Schotten-Baumann conditions can be applied. 6-methoxy-2-aminobenzothiazole and benzoyl chloride are dissolved in a suitable organic solvent, while an aqueous solution of a base is added. The reaction proceeds at the interface of the two phases. The use of bases other than sodium hydroxide, such as pyridine, is also a common modification. Pyridine can act as both a base and a catalyst. byjus.com These conditions are widely applicable in organic chemistry for the acylation of various amines. lscollege.ac.in
Table 2: General Schotten-Baumann Reaction Parameters This table is interactive. You can sort and filter the data.
| Component | Role | Common Examples |
|---|---|---|
| Amine | Nucleophile | Benzylamine, 2-Aminobenzothiazole |
| Acyl Chloride | Electrophile | Acetyl chloride, Benzoyl chloride |
| Base | Acid Scavenger | Sodium hydroxide, Pyridine |
| Organic Solvent | Reactant/Product Solvent | Dichloromethane, Diethyl ether |
| Aqueous Solvent | Base Solvent | Water |
Data compiled from multiple sources. byjus.comwikipedia.orglscollege.ac.in
Advanced synthetic methodologies, including transition-metal-catalyzed reactions, offer novel pathways for amide bond formation. Gold(I) catalysts have emerged as powerful tools for mediating various organic transformations, including those involving allenes and amides. organic-chemistry.orgnih.govelsevierpure.comorganic-chemistry.org A novel gold(I)-mediated intramolecular transamidation has been reported for the synthesis of benzamides from benzoyl thiourea (B124793) derivatives. researchgate.net
This strategy involves the synthesis of a precursor molecule that contains a benzoyl group attached to a thiourea, which is itself linked to a group that can participate in the formation of the benzothiazole ring. The transformation is proposed to proceed via a gold(I)-mediated intramolecular transamidation reaction. The gold(I) catalyst activates the thiourea moiety, facilitating an intramolecular nucleophilic attack by a nitrogen atom, which leads to the formation of the benzamide bond and the expulsion of a thiocyanate (B1210189) group. researchgate.net This method represents a sophisticated, atom-economical approach to constructing the target amide linkage under mild conditions.
Precursor Synthesis and Functional Group Introduction
The availability of appropriately substituted precursors is fundamental to the synthesis of the target compound and its analogues. The key intermediate for this compound is 6-methoxy-2-aminobenzothiazole.
A variety of methods exist for the synthesis of the 2-aminobenzothiazole core structure, a privileged scaffold in medicinal chemistry. scholarsresearchlibrary.comnih.gov
A prevalent and long-established method for synthesizing 6-methoxy-2-aminobenzothiazole begins with p-anisidine (B42471) (4-methoxyaniline). quinoline-thiophene.com This starting material is first reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate, in an acidic medium like glacial acetic acid. This step forms the corresponding N-(4-methoxyphenyl)thiourea intermediate. quinoline-thiophene.comekb.egslideshare.net The subsequent and final step is an oxidative cyclization of the thiourea derivative. This is typically achieved by treating the intermediate with bromine in glacial acetic acid. The bromine facilitates an electrophilic cyclization to form the thiazole (B1198619) ring, yielding 6-methoxy-2-aminobenzothiazole. ekb.egresearchgate.net
Other modern synthetic routes to substituted 2-aminobenzothiazoles have also been developed:
Ruthenium-Catalyzed Cyclization : N-arylthioureas can undergo an intramolecular oxidative C-S coupling reaction catalyzed by RuCl₃ to form 2-aminobenzothiazoles in high yields. nih.gov
Copper-Catalyzed Ullmann-Type Reaction : 2-Iodoanilines can react with sodium dithiocarbamates in the presence of a copper(II) catalyst (Cu(OAc)₂) to afford 2-aminobenzothiazoles. This method shows good tolerance for various functional groups. nih.gov
Direct Thiocyanogenation : Substituted anilines can be directly converted to 2-aminobenzothiazoles through reaction with thiocyanogen. scholarsresearchlibrary.com
Table 3: Selected Synthetic Methods for 2-Aminobenzothiazole Intermediates This table is interactive. You can sort and filter the data.
| Method | Starting Material | Key Reagents | Product |
|---|
Data compiled from multiple sources. nih.govscholarsresearchlibrary.comekb.egresearchgate.net
Preparation of Benzoyl Chloride and Isothiocyanate Reagents
The synthesis of the target benzamide requires the preparation of specific reagents, namely benzoyl chloride and its derivatives, and in related syntheses, isothiocyanates.
Benzoyl Chloride Preparation:
Benzoyl chloride is a crucial reagent for introducing the benzoyl group. It is typically synthesized from benzoic acid using various chlorinating agents. wikipedia.org Common laboratory and industrial methods include the reaction of benzoic acid with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgprepchem.com
The reaction with thionyl chloride is a widely used method. Another effective approach involves treating benzoic acid with phosphorus pentachloride, which results in an energetic reaction that yields benzoyl chloride and hydrochloric acid. prepchem.com For instance, treating dry benzoic acid with finely pulverized phosphorus pentachloride leads to a liquid mixture that can be fractionally distilled to yield benzoyl chloride. prepchem.com Industrially, benzoyl chloride can also be produced from benzotrichloride (B165768) through partial hydrolysis. wikipedia.orggoogle.com The purity of the final product is critical, and methods like reduced pressure distillation are employed for refining. google.com
Table 1: Comparison of Synthetic Methods for Benzoyl Chloride
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoic Acid, Phosphorus Pentachloride (PCl₅) | Mixing at room temperature, followed by fractional distillation. | ~90% | prepchem.com |
| Benzoic Acid, Thionyl Chloride (SOCl₂) | Reaction with benzoic acid. | High | wikipedia.org |
| Sodium Benzoate, Oxalyl Chloride | Gentle heating in dry benzene (B151609). | ~97% | prepchem.com |
| Benzotrichloride, Water or Benzoic Acid | Hydrolysis or reaction with benzoic acid. | Standard industrial method | wikipedia.orggoogle.com |
Isothiocyanate Preparation:
Isothiocyanates are important intermediates in the synthesis of various heterocyclic compounds, including some benzothiazole analogues. rjpbcs.comresearchgate.net A general and facile method for preparing isothiocyanates involves the reaction of primary amines with carbon disulfide. organic-chemistry.org This reaction forms a dithiocarbamate (B8719985) salt in situ, which is then decomposed to the isothiocyanate using reagents like tosyl chloride. organic-chemistry.org Alternative methods employ propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as an efficient desulfurating agent for the intermediate dithiocarbamates, or utilize phenyl chlorothionoformate in the presence of a solid base. organic-chemistry.org Recent advancements include photocatalyzed and electrochemical methods that offer mild and environmentally friendly routes to both aliphatic and aromatic isothiocyanates from amines and carbon disulfide. organic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement in Benzothiazole-Benzamide Synthesis
The synthesis of N-(benzothiazol-2-yl)benzamide derivatives is typically achieved through a nucleophilic acyl substitution reaction between a 2-aminobenzothiazole and a corresponding benzoyl chloride. nih.govjapsonline.com The optimization of this reaction is critical for maximizing the yield and purity of the final product. Key parameters that are systematically varied include the solvent, base (acid scavenger), temperature, and reaction time. nih.govresearchgate.net
A common procedure involves reacting the 2-aminobenzothiazole with an acid chloride in a solvent like dichloromethane (CH₂Cl₂) at a controlled temperature, often starting at 0–5 °C and gradually warming to room temperature. nih.gov An acid binding agent, such as sodium bicarbonate (NaHCO₃), is used to neutralize the hydrochloric acid generated during the reaction, which helps to drive the reaction to completion. nih.gov
Research has shown that the electronic properties of substituents on the reacting molecules can significantly influence the reaction yield. nih.gov For example, in the synthesis of benzothiazole amide derivatives from cinnamic acid derivatives, a trend was observed where substituents with increasing electron-donating strength on the aromatic ring led to higher product yields. nih.gov This is likely due to the electronic effects influencing the reactivity of the acyl chloride intermediate.
Modern approaches to reaction optimization utilize advanced algorithms, such as Bayesian optimization guided by machine learning models, to more efficiently explore the parameter space and identify high-yield conditions, thereby reducing the time and cost associated with extensive experimental screening. nih.gov For the synthesis of the benzothiazole core itself, various catalytic systems and conditions have been explored to improve yields and adhere to green chemistry principles, including the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions or microwave-assisted synthesis. nih.govmdpi.com
Table 2: Optimization Parameters for Benzothiazole-Benzamide Synthesis
| Parameter | Condition/Reagent | Purpose/Effect | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Provides a suitable medium for the reaction. | nih.gov |
| Base | Sodium Bicarbonate (NaHCO₃) | Acts as an acid scavenger to neutralize HCl byproduct. | nih.gov |
| Temperature | 0–5 °C to Room Temperature | Controls reaction rate and minimizes side reactions. | nih.gov |
| Reactant Stoichiometry | Acid chloride (1.5 mmol), 2-Aminobenzothiazole (1.0 mmol) | Using an excess of the acylating agent can drive the reaction forward. | nih.gov |
| Substituent Effects | Electron-donating groups on the acid derivative | Observed to increase product yield. | nih.gov |
| Catalyst (for core synthesis) | NaHSO₄-SiO₂ | Efficient catalyst for benzothiazole formation under solvent-free conditions. | nih.gov |
Mechanistic Elucidation and Biological Target Interaction Studies of N 6 Methoxybenzo D Thiazol 2 Yl Benzamide Derivatives
Enzyme Modulation and Inhibition Pathways
Derivatives of N-benzothiazol-2-yl benzamide (B126) have been investigated as potential allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism. nih.govnih.gov Certain analogues have demonstrated the ability to significantly enhance the catalytic activity of GK. For instance, specific synthesized derivatives were found to increase GK activation by approximately twofold compared to a control. nih.gov These findings suggest that this class of compounds can serve as a basis for the development of potent and safe allosteric GK activators. nih.gov The mechanism of action involves the binding of these derivatives to an allosteric site on the GK protein, which is distinct from the glucose-binding site. This interaction induces a conformational change in the enzyme, leading to increased catalytic efficiency. nih.govnih.gov Molecular docking studies have supported these in vitro findings by predicting the bonding interactions between the benzamide derivatives and the amino acid residues within the allosteric site of the GK protein. nih.gov
Table 1: Glucokinase Activation by N-benzothiazol-2-yl benzamide Derivatives
| Compound | GK Activation Fold (vs. Control) |
|---|---|
| Derivative 6 | ~2.0 |
| Derivative 7 | ~2.0 |
Note: The table is interactive and can be sorted by clicking on the column headers.
Cholinesterase Inhibition:
Novel series of benzothiazole (B30560) derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. Some of these hybrid molecules have demonstrated modest to strong inhibition of AChE. For example, one of the most potent compounds in a series of benzothiazole-piperazine hybrids exhibited effective and selective inhibition against AChE with an IC50 value of 2.31 μM. The inhibition was determined to be of an uncompetitive nature. Furthermore, certain benzothiazolone derivatives have shown a higher inhibitory activity against BChE than AChE. For instance, compound M13 from one study was the most potent BChE inhibitor with an IC50 value of 1.21 μM, while compound M2 showed a high selectivity for BChE over AChE.
Monoamine Oxidase Inhibition:
Derivatives of 6-hydroxybenzothiazol-2-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of monoamine neurotransmitters. Variation of the amide substituent in these compounds has led to the discovery of several potent inhibitors, with the cyclohexylamide derivative 40 displaying the highest potency towards MAO-B, with an IC50 value of 11 nM. In another study, 2,1-benzisoxazole derivatives were also found to be specific inhibitors of MAO-B, with compound 7a being the most potent with an IC50 of 0.017 µM.
Table 2: Inhibition of Cholinesterases and Monoamine Oxidases by Benzothiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value |
|---|---|---|
| Benzothiazole-piperazine hybrid (12 ) | AChE | 2.31 μM |
| Benzothiazolone derivative (M13 ) | BChE | 1.21 μM |
| 6-hydroxybenzothiazol-2-carboxamide (40 ) | MAO-B | 11 nM |
| 2,1-benzisoxazole derivative (7a ) | MAO-B | 0.017 µM |
Note: The table is interactive and can be sorted by clicking on the column headers.
Benzimidazole-thiazole hybrids have been designed and synthesized to investigate their inhibitory effects on cyclooxygenase (COX) enzymes. Certain derivatives within this class have exhibited significant and selective inhibition of COX-2. For example, the benzimidazole-thiazole hybrid 15b was identified as a potent dual inhibitor of COX-2 (IC50 = 0.045 µM) and 15-lipoxygenase, with a high selectivity index for COX-2. The inhibitory activity of this compound was found to be comparable to the well-known COX-2 inhibitor, celecoxib.
Table 3: COX-2 Inhibition by Benzimidazole-Thiazole Hybrids
| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) |
|---|---|---|---|
| Benzimidazole-thiazole hybrid (15b ) | COX-2 | 0.045 µM | 294 |
| Celecoxib (Reference) | COX-2 | 0.045 µM | 327 |
Note: The table is interactive and can be sorted by clicking on the column headers.
N-arylalkylbenzo[d]thiazole-2-carboxamides have been identified as antimycobacterial agents that target the mycolic acid transporter MmpL3. This transporter is essential for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial plasma membrane. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial outer membrane, leading to bacterial cell death. Several MmpL3 inhibitors with diverse chemical scaffolds have been identified, and N-(6-methoxybenzo[d]thiazol-2-yl)benzamide derivatives fall within the broader class of compounds that have shown activity against this target.
No direct research findings were identified in the provided search results that specifically link this compound derivatives to the inhibition of the kinesin protein HSET or interference with mitosis.
While direct studies on this compound derivatives are not specified, the broader class of compounds containing related heterocyclic systems has been investigated for phosphodiesterase-4B (PDE-4B) inhibition. PDE-4B is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). For instance, a novel series of 3,5-disubstituted-1,2,4-oxadiazoles were prepared and evaluated for PDE-4B2 inhibitory activity, with compound 20a showing an IC50 of 5.28 µM. Another study on pyrazolo[1,5-a]pyridine (B1195680) analogues identified potent PDE-4B inhibitors, with compound 19g having an IC50 of 0.0034 µM. These findings indicate the potential for structurally related compounds to inhibit PDE-4B.
Table 4: PDE-4B Inhibition by Structurally Related Heterocyclic Compounds
| Compound Series | Representative Compound | Target Enzyme | IC50 Value |
|---|---|---|---|
| 3,5-disubstituted-1,2,4-oxadiazoles | 20a | PDE-4B2 | 5.28 µM |
| Pyrazolo[1,5-a]pyridines | 19g | PDE-4B | 0.0034 µM |
Note: The table is interactive and can be sorted by clicking on the column headers.
Human Glutathione S-Transferase P1-1 (hGSTP1-1) Inhibition
Human Glutathione S-Transferase P1-1 (hGSTP1-1) is a crucial enzyme in cellular detoxification, but its overexpression in cancer cells contributes to multidrug resistance against various chemotherapeutic agents. Consequently, hGSTP1-1 has emerged as a significant target for the development of anticancer drugs. esisresearch.org Studies have demonstrated that 2-substituted benzothiazole derivatives can act as effective inhibitors of this enzyme. esisresearch.orgnih.gov
Research into a series of twelve benzothiazole derivatives revealed that their inhibitory activity is closely linked to the nature of the substituent on the phenyl ring of the benzamide moiety. esisresearch.orgnih.gov Molecular docking and structure-activity relationship (SAR) studies suggest that these compounds bind to the substrate-binding site (H-site) of the enzyme. esisresearch.org A key interaction involves the para-position of the phenyl ring. The presence of a hydrophobic group at this position, which decreases the electron density of the ring, appears to be crucial for a strong interaction with the active site residue Tyr108. nih.gov This interaction is fundamental to the inhibitory action of these compounds on hGSTP1-1. esisresearch.org
Table 1: hGSTP1-1 Inhibition by Benzothiazole Derivatives
| Compound | Substituent at para-position of Benzamide Ring | IC₅₀ (µM) |
|---|---|---|
| Compound #2 | -Cl | 1.8 ± 0.1 |
| Compound #5 | -NO₂ | 2.2 ± 0.1 |
| Etoposide (Reference) | N/A | 10.3 ± 0.5 |
Data sourced from a study on 2-substituted benzothiazoles as hGSTP1-1 inhibitors. esisresearch.org
Candida albicans N-Myristoyltransferase (CaNmt) Inhibition
N-Myristoyltransferase (Nmt) is an essential enzyme for the viability of various pathogenic fungi, including Candida albicans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of numerous proteins involved in critical cellular processes. This makes CaNmt an attractive target for novel antifungal agents. nih.gov
Derivatives based on the 2-aminobenzothiazole (B30445) structure have been identified as potent inhibitors of CaNmt. nih.gov Through synthetic optimization of initial weak hits, several compounds have been developed that exhibit high potency, with inhibitory activity in the low nanomolar range. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have provided insight into the binding mechanism. These analyses reveal that benzothiazole inhibitors form various hydrophobic and hydrogen-bonding interactions within the active site of CaNmt, which are critical for their inhibitory function. nih.gov The detailed understanding of these interactions at the molecular level guides the rational design of new, even more potent CaNmt inhibitors. nih.gov
Cellular and Molecular Pathway Regulation
Induction of Apoptosis and Mitochondrial-Dependent Pathways
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A significant body of evidence points to the activation of the mitochondrial (or intrinsic) pathway of apoptosis. plos.orgnih.govresearchgate.net This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov
Treatment of cancer cells with benzothiazole derivatives, including a compound with the 6-methoxybenzothiazole (B1296504) core, has been shown to disrupt the balance of these proteins, leading to an increased Bax/Bcl-2 ratio. plos.orgnih.govnih.gov This shift promotes the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. plos.orgnih.gov Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, specifically the initiator caspase-9 and the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. plos.orgnih.govnih.gov The generation of reactive oxygen species (ROS) is also frequently observed as an early event that triggers this mitochondrial dysfunction. nih.govresearchgate.netfrontiersin.org
Cell Cycle Arrest in Specific Phases (e.g., G2/M)
In addition to inducing apoptosis, benzothiazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Multiple studies have demonstrated that these compounds potently arrest the cell cycle in the G2/M phase. researchgate.netnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting cell division.
The mechanism underlying this G2/M arrest is linked to the generation of cellular stress, such as the accumulation of ROS, which leads to DNA damage. researchgate.net In response to this damage, cells activate checkpoint pathways that halt cell cycle progression to allow for repair. Key regulatory proteins of the G2/M transition, such as CDK1 and Cyclin B1, are often deregulated following treatment with these compounds. researchgate.net Notably, a study on an isoxazole (B147169) derivative of a compound containing the core N-(6-methoxybenzo[d]thiazol-2-yl) structure specifically confirmed its ability to induce G2/M arrest, highlighting the relevance of this mechanism for this specific class of compounds. rsc.org
p53 Activation Mechanisms
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its activation is a key event in preventing cancer progression. Research has shown that benzothiazole-based compounds can activate the p53 pathway. tandfonline.comnih.gov
In colon cancer cells, a pyridine-containing benzothiazole derivative was found to activate p53 pathways, which helps regulate the balance between cell proliferation and apoptosis. tandfonline.com A particularly relevant study on isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-containing structures demonstrated a tremendous increase in p53 levels in treated colon cancer cells. rsc.org This p53 activation was directly linked to the induction of apoptosis via the mitochondrial-dependent pathway. rsc.org Furthermore, certain aminobenzothiazole derivatives have been specifically designed to stabilize and reactivate the oncogenic p53-Y220C mutant, restoring its tumor-suppressive function and leading to the transcription of p53 target genes that promote apoptosis and cell cycle arrest. nih.gov
Interference with Amyloid Beta (Aβ) Aggregation
The aggregation of the amyloid-beta (Aβ) peptide into plaques in the brain is a central pathological hallmark of Alzheimer's disease. The benzothiazole scaffold has been identified as a valuable pharmacophore for developing agents that can inhibit this aggregation process. nih.govrsc.organadolu.edu.tr
Derivatives of benzothiazole have been designed and synthesized to act as inhibitors of Aβ aggregation. rsc.orgphysiciansweekly.com For instance, a series of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides were developed and shown to possess anti-Aβ aggregation properties. nih.gov The structural similarity of the methanesulfonyl group to the methoxy (B1213986) group suggests that this compound derivatives could have similar potential. These compounds are thought to interfere with the fibrillation process, preventing the formation of neurotoxic Aβ oligomers and plaques. nih.govrsc.org The ability of these molecules to target multiple factors in Alzheimer's pathology, such as cholinesterase activity and Aβ aggregation, makes them promising candidates for multi-target drug design. rsc.organadolu.edu.tr
Membrane Perturbation and Intracellular DNA Binding
There is currently a lack of specific research data on the membrane perturbation effects and intracellular DNA binding capabilities of this compound. However, the interaction of other benzothiazole derivatives with DNA has been explored, suggesting potential mechanisms by which compounds of this class may exert their biological effects.
Studies on certain 6-amidinobenzothiazoles have demonstrated a non-covalent interaction with DNA. These investigations indicate that such compounds may engage with DNA through two primary modes: minor groove binding and intercalation. nih.govpharmaffiliates.comnih.gov The planar aromatic structure of the benzothiazole ring is a key feature that could facilitate an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. This action can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes.
The potential for minor groove binding is another significant aspect of the interaction of some small molecules with DNA. This type of binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the walls of the DNA minor groove. The specific substituents on the benzothiazole scaffold play a crucial role in determining the preferred mode and affinity of DNA binding.
Table 1: DNA Interaction Profile of a Related Benzothiazole Derivative
| Compound | Method of Study | Binding Mode |
| Benzothiazole imidazoline (B1206853) 11b | DNA binding assays | Minor groove binding and Intercalation nih.govpharmaffiliates.comnih.gov |
It is important to note that without direct experimental evidence, it remains speculative whether this compound itself interacts with DNA and, if so, by which mechanism. Further research, including spectroscopic titration, viscosity measurements, and molecular modeling, would be necessary to elucidate its specific DNA binding properties and any potential for membrane perturbation.
Neurotransmitter System Modulation for Central Nervous System Effects
Direct evidence from scientific literature specifically detailing the modulation of neurotransmitter systems by this compound is not currently available. However, the benzothiazole scaffold is recognized for its potential to interact with various targets within the central nervous system (CNS). A number of derivatives have been investigated for their effects on neurotransmitter pathways, suggesting that this class of compounds could have applications in the treatment of neurological and psychiatric disorders.
For instance, certain benzamide derivatives have been studied for their binding profiles at dopamine (B1211576) receptors. mdpi.com These studies are critical in the context of developing novel antipsychotic and neurological treatments. The interaction with dopamine receptors can influence a wide range of physiological and behavioral processes.
Furthermore, other research has pointed towards the interaction of novel benzamide compounds with GABA-A receptors. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. The selective enhancement of specific GABA-A receptor subtypes is a key area of interest for the development of new therapeutic agents with improved side-effect profiles.
The renowned benzothiazole derivative, Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS), is known to modulate glutamatergic neurotransmission, primarily through the inhibition of glutamate (B1630785) release. mdpi.com This highlights the potential for the benzothiazole core to be a privileged structure for targeting excitatory neurotransmitter systems.
Table 2: Investigated CNS Activity of Structurally Related Compounds
| Compound Class | Investigated Target/System | Potential Therapeutic Area |
| Benzamide derivatives | Dopamine Receptors mdpi.com | Antipsychotic, Neurological disorders |
| Benzamide compounds | GABA-A Receptors nih.gov | Sedative, Anxiolytic, Anticonvulsant |
| Riluzole (a benzothiazole) | Glutamate release inhibition mdpi.com | Amyotrophic Lateral Sclerosis (ALS) |
Given the diverse CNS activities observed within the broader benzothiazole and benzamide classes, it is plausible that this compound could also interact with one or more neurotransmitter systems. However, without dedicated pharmacological studies, its specific targets and functional effects within the CNS remain unknown. Future research involving receptor binding assays, electrophysiological studies, and in vivo behavioral models would be essential to characterize the neuropharmacological profile of this compound.
Structure Activity Relationship Sar Studies and Rational Design of N 6 Methoxybenzo D Thiazol 2 Yl Benzamide Analogues
Impact of Substituents on the Benzothiazole (B30560) Moiety
The benzothiazole ring is a critical pharmacophore, and substitutions on this bicyclic system can significantly modulate the pharmacological profile of the compounds. The nature, position, and electronic properties of these substituents are pivotal in defining the molecule's interaction with its biological targets.
The methoxy (B1213986) group (-OCH₃) at the 6-position of the benzothiazole ring is a common feature in many biologically active analogues. Its electron-donating nature through resonance can influence the electron density of the entire heterocyclic system, which may be crucial for target binding. The presence of a methoxy group has been associated with enhanced anticancer activity in various benzothiazole derivatives. For instance, the approved drug Frentizole, which has antiviral and immunosuppressant properties, features a 6-methoxybenzo[d]thiazol-2-yl core, highlighting the therapeutic importance of this specific substitution pattern. mdpi.com
In anticancer research, substituted methoxybenzothiazoles have demonstrated significant cytotoxic potential. This is often attributed to the favorable electronic properties conferred by the methoxy group. nih.gov Studies on related scaffolds have shown that small, lipophilic, electron-donating groups at the C6 position generally improve anticancer inhibitory activity. researchgate.net While direct SAR studies comparing various positional isomers (e.g., 4-methoxy, 5-methoxy, 7-methoxy) on the N-benzothiazolyl-benzamide scaffold are not extensively documented, the prevalence of the 6-methoxy substituent in potent compounds suggests it occupies a favorable position for biological interactions.
Table 1: Bioactivity of Selected 6-Methoxybenzothiazole (B1296504) Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Name | Core Structure | Noted Biological Activity |
|---|---|---|
| Frentizole | 1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea | Antiviral, Immunosuppressant mdpi.com |
| Substituted Methoxybenzothiazole | Thiadiazole-substituted methoxybenzothiazole | Anticancer nih.gov |
The introduction of halogens (e.g., -F, -Cl, -Br) and small alkyl groups (e.g., -CH₃) onto the benzothiazole ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic stability. SAR studies indicate that small lipophilic substitutions at the C6-position of the benzothiazole moiety, such as chloro or methyl groups, can enhance anticancer activity. researchgate.net
Table 2: Effect of C6-Substitutions on Benzothiazole Moiety This table is interactive. Click on the headers to sort the data.
| C6-Substituent | Example Compound Class | General Effect on Bioactivity |
|---|---|---|
| -H (Unsubstituted) | N-(Benzothiazol-2-yl)benzamide | Baseline activity, reference for comparison. |
| -Cl (Chloro) | 6-Chloro-N-benzothiazolyl derivatives | Often improves anticancer activity; increases lipophilicity. researchgate.net |
| -CH₃ (Methyl) | 6-Methyl-N-benzothiazolyl derivatives | Can enhance potency against specific enzymes; increases lipophilicity. acs.org |
Role of Benzamide (B126) Phenyl Ring Substitutions
The para-position (C4) of the benzamide phenyl ring is frequently modified to optimize biological activity. Substituents at this position extend into the solvent-exposed region or deeper into a binding pocket of a target protein, often influencing potency and selectivity. For instance, in a series of N-benzothiazol-2-yl benzamide derivatives designed as glucokinase activators, a compound bearing a para-bromophenyl substituted sulfonamide moiety was found to be highly potent. japsonline.com
The electronic nature of the para-substituent is also critical. Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamides revealed that the para-nitro derivative has distinct electronic and photophysical properties. mdpi.com In other related scaffolds, the presence of electron-donating groups like hydroxyl at the para-position has been shown to enhance antioxidant activity, a property often correlated with the modulation of cellular pathways relevant to cytotoxicity. researchgate.net The consensus from various studies is that the para-position is a key site for modification to enhance interactions with biological targets.
Table 3: Influence of Para-Substituents on Benzamide Ring Bioactivity This table is interactive. Click on the headers to sort the data.
| Para-Substituent | Compound Class Example | Observed Effect |
|---|---|---|
| -NO₂ | N-(Benzothiazol-2-yl)-4-nitrobenzamide | Modulates electronic properties, red-shifts absorption spectrum. mdpi.com |
| -Br | N-Benzothiazol-2-yl-3-(N-(4-bromophenyl)sulfamoyl)benzamide | Potent activation of glucokinase enzyme. japsonline.com |
Substitutions at the ortho- (C2) and meta- (C3) positions of the benzamide phenyl ring introduce distinct steric and electronic effects that can dramatically alter a molecule's three-dimensional shape and its ability to bind to a target.
A detailed crystallographic study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers provided significant insight into these factors. The ortho-nitro substituted analogue was found to have a highly distorted geometry due to steric hindrance between the nitro group and the amide linker. This resulted in a large dihedral angle of 67.88° between the benzothiazole and the phenyl ring. In contrast, the meta-nitro derivative was the most planar of the series, with a dihedral angle of just 17.16°. mdpi.com This demonstrates that ortho-substituents can force the molecule into a non-planar conformation, which could either be beneficial or detrimental to bioactivity depending on the target's binding site topography.
Conversely, some studies show that ortho-substitution is essential for activity. In a series of N-(thiazol-2-yl)-benzamide analogues, compounds with ortho-substituents like 2-chloro or 2-fluoro groups on the phenyl ring were potent antagonists of the Zinc-Activated Channel (ZAC), while meta- and para-substitutions often led to a decrease in potency. semanticscholar.org This highlights that the specific placement and nature of the substituent are critical and their effects are target-dependent.
Table 4: Steric and Electronic Effects of Ortho/Meta/Para Nitro-Substituents This table is interactive. Click on the headers to sort the data.
| Substituent Position | Dihedral Angle (Benzothiazole vs. Phenyl Ring) | Key Observation |
|---|---|---|
| Ortho (-NO₂) | 67.88° | Significant steric hindrance leads to a distorted, non-planar conformation. mdpi.com |
| Meta (-NO₂) | 17.16° | Results in the most planar conformation among the isomers. mdpi.com |
Linker Chemistry and Conformational Flexibility
The conformation of this linker is highly influenced by the substitution patterns on the aromatic rings, as discussed previously. Ortho-substituents on the benzamide ring can create significant steric clash, forcing a twisted conformation and increasing the dihedral angle between the ring systems. mdpi.com This twisting can be crucial for fitting into a specific binding pocket. For example, the non-planar conformation may allow the two aromatic moieties to interact with different sub-pockets of an enzyme's active site.
While systematic studies replacing the amide linker with other functionalities (e.g., thioamide, urea, reversed amide) in the N-(6-methoxybenzo[d]thiazol-2-yl)benzamide series are not widely reported, the conformational control exerted by the existing amide linker is a key element of its SAR. Computational studies on the closely related N-(thiazol-2-yl)benzamide scaffold have shown that attractive dipole-dipole interactions between the amide N-H and the thiazole (B1198619) nitrogen atom play a significant role in stabilizing a specific, near-planar conformation. researchgate.net This suggests that the inherent properties of the amide linker are finely tuned to favor biologically active conformations.
Amide Linkage Contributions to Molecular Interaction
The amide linkage (-CONH-) is a cornerstone of the this compound scaffold, playing a pivotal role in defining the structural conformation and intermolecular interactions essential for biological activity. Spectroscopic analyses, including 13C-NMR and FTIR, have confirmed the presence and structural integrity of the benzamide linkage in various active analogues. japsonline.com The amide C=O is typically observed around 165 ppm in 13C-NMR spectra, while FTIR spectra show characteristic NH-stretching and C=O stretching vibrations. japsonline.com
The primary contribution of the amide linker is its ability to participate in hydrogen bonding, a fundamental interaction for ligand-receptor binding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. Crystal structure analyses of related N-(benzo[d]thiazol-2-yl)benzamide analogues reveal that these hydrogen bonding capabilities are critical for the formation of stable supramolecular structures. nih.govmdpi.com For instance, in several crystalline forms, molecules are linked into dimer synthons through pairs of N–H···N hydrogen bonds, where the amide proton interacts with the nitrogen atom of the thiazole ring of an adjacent molecule. mdpi.com This demonstrates the linker's role in orienting molecules for effective interaction.
Furthermore, the planarity and rigidity of the amide bond are crucial for maintaining the optimal spatial orientation between the benzothiazole and benzamide ring systems. This defined geometry is often a prerequisite for fitting into the specific binding pockets of target proteins. However, the amide bond is also recognized as a potential site for enzymatic hydrolysis in vivo, which can lead to metabolic instability. nih.gov This metabolic liability is a key consideration in the design of second-generation analogues with improved pharmacokinetic profiles.
Evaluation of Bioisosteric Replacements for Enhanced Potency or Selectivity
To address the potential metabolic instability of the amide linkage and to explore new chemical space, researchers have investigated the use of bioisosteres—functional groups with similar physicochemical properties. nih.govdrughunter.com The goal of bioisosteric replacement is to retain or improve biological activity while enhancing properties like metabolic stability, solubility, or selectivity. drughunter.com
In the context of benzothiazole-based compounds, various amide bioisosteres have been evaluated. Common non-classical bioisosteres for amides include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding properties and dipole moment of the amide group. nih.govdrughunter.com
However, SAR studies indicate that the biological activity of N-(benzo[d]thiazol-2-yl)benzamide analogues is highly sensitive to the nature of this linker. For example, in one study focused on developing probes for the tau protein, the amide linker was compared directly with ester and 1,2,3-triazole bioisosteres. nih.gov The results, summarized in the table below, showed that while the ester analogues retained some activity, the 1,2,3-triazole-linked compounds were significantly less potent, suggesting a strict structural and electronic requirement for the linker region. nih.gov In a separate investigation on benzothiazole derivatives, the replacement of the amide with triazole, thiazole, or oxazole (B20620) rings resulted in a complete loss of activity, highlighting the critical and specific role of the amide bond for that particular target. nih.gov These findings underscore that the success of bioisosteric replacement is highly context-dependent and that the amide linkage in this scaffold is often crucial for potent biological effects.
| Linker Type | Example Compound Structure | Relative Biological Activity | Reference |
|---|---|---|---|
| Amide | Benzothiazole-CONH-Aryl | Active | nih.gov |
| Ester | Benzothiazole-COO-Aryl | Moderately Active | nih.gov |
| 1,2,3-Triazole | Benzothiazole-Triazole-Aryl | Weakly Active / Inactive | nih.govnih.gov |
| Oxadiazole | Benzothiazole-Oxadiazole-Aryl | Inactive | nih.gov |
Side Chain Variations and Their Impact on Target Binding and Biological Response
Modifications to the side chains on both the benzothiazole and the benzamide rings have profound effects on target binding and biological response. These variations alter the steric, electronic, and hydrophobic properties of the molecule, leading to significant changes in potency and selectivity.
One detailed study investigated the impact of the positional isomerism of a nitro (NO₂) group on the benzamide ring of N-(benzo[d]thiazol-2-yl)benzamide. mdpi.com The placement of the NO₂ group at the ortho-, meta-, or para-position significantly influenced the molecule's geometry and crystal packing. The ortho-nitro derivative exhibited a distorted geometry due to steric hindrance, whereas the meta-nitro analogue was the most planar. These structural changes directly affect how the molecule can interact with a biological target, with the more planar conformations often being favored for optimal binding. mdpi.com
In another line of research focusing on glucokinase (GK) activators, a series of N-benzothiazol-2-yl benzamide derivatives were synthesized with various sulfonamide-based side chains attached to the benzamide ring. japsonline.com The nature of the substituent on the sulfonamide moiety was found to be critical for GK activation. For instance, an N-(2-methylphenyl) sulfonamide moiety resulted in the highest activity, demonstrating a 1.97-fold activation of the GK enzyme compared to the control. In contrast, other substituents led to moderate or poor activity, highlighting a specific SAR for the allosteric binding site of the GK enzyme. japsonline.comresearchgate.net
The table below summarizes the findings for selected analogues from this study.
| Compound | Side Chain on Benzamide Ring | Glucokinase (GK) Activation Fold | Reference |
|---|---|---|---|
| Compound 6 | 3-[N-(2-methylphenyl)sulfamoyl] | 1.97 | japsonline.com |
| Compound 7 | 3-[N-(4-bromophenyl)sulfamoyl] | 1.84 | japsonline.com |
| Compound 1 | 3-(N-phenylsulfamoyl) | 1.68 | japsonline.com |
| Compound 5 | 3-[N-(4-methoxyphenyl)sulfamoyl] | 1.45 | japsonline.com |
| Compound 3 | 3-[N-(4-fluorophenyl)sulfamoyl] | 1.21 | japsonline.com |
These studies collectively demonstrate that even subtle changes to the side chains can dramatically alter biological outcomes, providing a roadmap for fine-tuning the properties of this compound analogues for specific therapeutic targets.
Establishment of Pharmacophore Models for Rational Drug Design
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-(benzo[d]thiazol-2-yl)benzamide derivatives, several pharmacophore models have been proposed based on active compounds targeting different enzymes and receptors. nih.govresearchgate.net
A general pharmacophore model for this class of compounds typically includes the following key features:
One Hydrogen Bond Donor (HBD): This feature is almost invariably mapped to the amide N-H group, which is crucial for anchoring the ligand in the binding site. nih.gov
One Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen (C=O) serves as a primary HBA feature. Additional HBAs may be identified depending on substitutions, such as the nitrogen atom in the thiazole ring or oxygen atoms in methoxy or nitro groups. researchgate.netnih.gov
Two Aromatic/Hydrophobic Regions: One region corresponds to the bicyclic benzothiazole system, and the second corresponds to the benzamide phenyl ring. These regions typically engage in hydrophobic and π-π stacking interactions with the target protein. researchgate.netnih.gov
The spatial relationship between these features is critical. The distance and angles between the HBD, HBA, and the centroids of the aromatic rings define the specific geometry required for binding. For instance, in models developed for DprE1 inhibitors, benzothiazinone (a related scaffold) was used to define a pharmacophore with specific steric and electrostatic contours, guiding the design of new derivatives with improved activity. nih.gov Similarly, pharmacophore models for VEGFR-2 inhibitors highlighted the benzoxazole (B165842) (a bioisostere of benzothiazole) as a key feature for occupying the hinge region of the ATP binding site, with the central aromatic ring and amide linker spanning the area toward the DFG domain. nih.gov
These computational models, validated against experimental data, serve as valuable blueprints for designing novel this compound analogues with enhanced potency and selectivity. They allow for the virtual screening of compound libraries and guide the rational modification of existing scaffolds to better fit the identified pharmacophoric constraints.
Emerging Research Applications and Future Perspectives for N 6 Methoxybenzo D Thiazol 2 Yl Benzamide Research
Development as Advanced Molecular Probes for Biological Systems (e.g., Tau Protein Imaging)
The benzothiazole (B30560) core is a key structural feature in compounds developed for the detection of protein aggregates in neurodegenerative diseases, most notably the Thioflavin-T dye used for visualizing amyloid-β plaques. nih.govresearchgate.net This has spurred research into benzothiazole derivatives as potential imaging agents for other pathological protein aggregates, such as neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.netnih.gov
The N-(6-methoxybenzo[d]thiazol-2-yl)benzamide scaffold incorporates several features that are advantageous for a tau imaging probe. The methoxy (B1213986) group at the 6-position is a feature found in the potent tau aggregation inhibitor, the N744 cyanine (B1664457) dye, suggesting this substitution may enhance affinity for tau aggregates. nih.govnih.gov Furthermore, structure-activity relationship (SAR) studies on the established tau ligand PBB3 (pyridinyl-butadienyl-benzothiazole) have shown that replacing the flexible butadienyl bridge with a more stable amide linker can successfully produce derivatives capable of visualizing NFTs in human brain sections. rsc.org The amide linkage in this compound aligns with this design strategy. Research into phenyldiazenyl benzothiazole (PDB) derivatives has also shown high affinity for tau aggregates, further validating the benzothiazole core as a promising platform for developing NFT imaging agents. rsc.org While this compound itself has not been extensively reported as a tau probe, its structural components suggest it is a viable candidate for future development in this area.
| Compound/Scaffold | Key Structural Features | Reported Binding Affinity (Ki) or Finding | Reference |
|---|---|---|---|
| PBB3 Amide Analog (110) | Benzothiazole core, Amide linker replacing butadiene bridge | Visualized NFTs in human brain sections | rsc.org |
| N744 Dye | Benzothiazole cyanine dye with methoxy group | Identified as a strong tau aggregation inhibitor | nih.govresearchgate.net |
| Phenyldiazenyl Benzothiazole (PDB) | Benzothiazole core with a phenyldiazenyl group | Displayed high affinity for tau aggregates over Aβ aggregates | rsc.org |
| HS-259 Analog | Thiophene-Vinyl-Benzothiazole structure | Stained some tau aggregates in Alzheimer's brain tissue | diva-portal.org |
Strategies for Enhancing Biological Selectivity and Reducing Off-Target Interactions
A central challenge in drug development is maximizing the therapeutic effect of a compound while minimizing unintended side effects, which often arise from interactions with off-target molecules. patsnap.com For inhibitors based on the benzothiazole-benzamide scaffold, enhancing biological selectivity is a key area of research. This is typically achieved through systematic structure-activity relationship (SAR) studies, where modifications to the molecule's structure are correlated with its biological activity and target specificity. patsnap.commdpi.com
Strategies for improving the selectivity of this compound derivatives include:
Modification of Benzothiazole Ring Substituents: The nature and position of substituents on the benzothiazole ring are critical for target recognition. pharmacyjournal.in For instance, in the development of Hsp90 inhibitors, the presence of a cationic center at the 2-position of the benzothiazole was found to be crucial for potency, while substituents at the 6-position modulated activity. mdpi.com Altering the 6-methoxy group to other electron-donating or electron-withdrawing groups could fine-tune binding affinity and selectivity for a specific target enzyme or receptor.
Varying Benzamide (B126) Ring Substitution: The substitution pattern on the terminal benzamide ring can significantly influence target engagement. Studies on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) demonstrated that even minor changes to the benzamide portion led to substantial differences in potency and efficacy. semanticscholar.orgnih.gov Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions on this ring can optimize interactions within the target's binding pocket and create steric or electronic hindrances that prevent binding to off-targets.
Computational and Rational Drug Design: Utilizing computational tools allows for the prediction of binding modes and affinities. patsnap.com By modeling the interaction of this compound analogs with both the intended target and known off-targets, researchers can rationally design modifications that enhance specificity before undertaking chemical synthesis. nih.gov
| Scaffold/Derivative Class | Target | Key SAR Finding for Selectivity/Potency | Reference |
|---|---|---|---|
| N-(Thiazol-2-yl)-benzamide Analogs | Zinc-Activated Channel (ZAC) | Modifications on both the benzamide and thiazole (B1198619) rings significantly altered antagonist potency and efficacy. | semanticscholar.org |
| 2,6-Disubstituted Benzothiazoles | Hsp90 C-Terminal Domain | A cationic center at the 2-position was critical for activity; the distance between this center and the aromatic ring at the 6-position was also important. | mdpi.com |
| Benzothiazole Derivatives | PI3Kβ | Introduction of specific hydrogen bond donors/acceptors based on target structure (ASP856) improved selectivity over other PI3K isoforms. | nih.gov |
Rational Design of Multi-Targeting Therapeutic Agents Based on the Benzothiazole-Benzamide Scaffold
Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making the traditional "one-target, one-molecule" approach insufficient. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.govnih.gov The benzothiazole scaffold is considered a privileged structure for the rational design of MTDLs due to its versatile binding capabilities and synthetic tractability. nih.govnih.govresearchgate.net
The benzothiazole-benzamide framework of this compound serves as an excellent starting point for creating MTDLs, particularly for Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org The strategy involves integrating the core scaffold with other known pharmacophores that have affinity for different disease-relevant targets. For example, researchers have successfully designed benzothiazole derivatives that concurrently inhibit cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B), while also acting as antagonists for the histamine (B1213489) H₃ receptor (H₃R). nih.govresearchgate.net
A notable example is compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), which is built upon a 6-oxy-benzothiazole core similar to the subject compound. nih.govresearchgate.net By attaching a pyrrolidinyl-pentoxy linker, researchers created a potent MTDL with activity against H₃R, AChE, BuChE, and MAO-B. This demonstrates a rational design approach where the benzothiazole-amide core provides a stable anchor for appending other functional moieties to achieve a desired polypharmacological profile.
| Target | Reported Activity | Value | Reference |
|---|---|---|---|
| Histamine H₃ Receptor (H₃R) | Binding Affinity (Ki) | 0.036 µM | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Inhibitory Concentration (IC50) | 6.7 µM | nih.govresearchgate.net |
| Butyrylcholinesterase (BuChE) | Inhibitory Concentration (IC50) | 2.35 µM | nih.govresearchgate.net |
| Monoamine Oxidase B (MAO-B) | Inhibitory Concentration (IC50) | 1.6 µM | nih.govresearchgate.net |
Exploration of Novel Reaction Pathways for Diversification and Library Synthesis
The synthesis of this compound and its derivatives is crucial for exploring their potential applications. Traditional synthesis often involves the condensation of a 2-aminothiophenol (B119425) (in this case, 2-amino-6-methoxythiophenol) with a benzoyl chloride or benzoic acid. nih.govjapsonline.com While effective, modern synthetic chemistry seeks more efficient, cost-effective, and environmentally friendly methods that are also amenable to the rapid generation of compound libraries for high-throughput screening. researchgate.netnih.gov
Recent advancements in synthetic methodologies for benzothiazoles include:
Catalytic Approaches: The use of novel catalysts, such as Ni(II) salts or metal-organic frameworks (MOFs), can promote the cyclization reactions under milder conditions, with lower catalyst loading and in shorter reaction times compared to traditional methods. nih.govresearchgate.net
Green Chemistry Principles: Many new protocols focus on using environmentally benign solvents like water or ethanol, or even solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. pharmacyjournal.innih.govresearchgate.net These methods reduce waste and avoid the use of toxic reagents.
One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure without isolating intermediates. nih.gov This approach is highly valuable for atom economy and simplifying the synthesis of complex molecules.
Diversity-Oriented and Combinatorial Synthesis: Techniques like solid-phase synthesis and iodine-catalyzed oxidative cyclization of β-ketothioamides allow for the creation of diverse libraries of benzothiazole analogs. researchgate.netnih.govpublish.csiro.au By starting with a range of substituted 2-aminothiophenols and benzoyl chlorides, a large number of derivatives based on the this compound scaffold can be generated efficiently for biological screening.
| Methodology | Key Features | Advantages for Library Synthesis | Reference |
|---|---|---|---|
| Conventional Condensation | Reaction of 2-aminothiophenol with aldehydes, acyl chlorides, etc. | Well-established and reliable. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source. | Dramatically reduced reaction times, often solvent-free. | pharmacyjournal.innih.gov |
| Catalytic Cyclization (e.g., Ni(II), MOFs) | Employs catalysts to lower the activation energy. | High yields, mild conditions, catalyst recyclability. | nih.govresearchgate.net |
| Solid-Phase Synthesis | Reactants are bound to a solid support during synthesis. | Facilitates purification and is highly amenable to automation and combinatorial library generation. | researchgate.netnih.gov |
| Diversity-Oriented Synthesis | Uses common substrates under varied conditions to produce diverse structures. | Allows for the simultaneous formation of multiple classes of benzothiazole derivatives. | publish.csiro.au |
Q & A
Q. What approaches are effective in resolving spectral overlaps in NMR data for complex derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons via scalar coupling and carbon correlations .
- Variable temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation) .
- Deuterated solvents : Use DMSO-d6 or CDCl3 to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
